(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide
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Overview
Description
BI-5524 is a highly potent and selective inhibitor of human neutrophil elastase, a serine protease expressed in bone marrow precursor cells and stored in the granules of peripheral blood neutrophils . Neutrophil elastase plays a crucial role in tissue remodeling processes, inflammation, and innate immune response . Dysregulation of neutrophil elastase is implicated in chronic inflammatory and fibrotic diseases .
Preparation Methods
The synthetic route for BI-5524 involves multiple steps, including the formation of a key intermediate through a series of reactions such as cyclization, nitration, and fluorination . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods for BI-5524 are optimized for scalability and efficiency, ensuring high yield and purity .
Chemical Reactions Analysis
BI-5524 undergoes various chemical reactions, including:
Oxidation: BI-5524 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on BI-5524.
Substitution: BI-5524 can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BI-5524 has a wide range of scientific research applications, including:
Mechanism of Action
BI-5524 exerts its effects by binding to the catalytic site of neutrophil elastase with high potency and selectivity . This binding inhibits the activity of neutrophil elastase, preventing the degradation of extracellular matrix components and the activation of proinflammatory pathways . The molecular targets and pathways involved include the inhibition of zymosan-stimulated neutrophil elastase activity in human plasma .
Comparison with Similar Compounds
BI-5524 is compared with other similar compounds, such as:
BAY-678: Another chemical probe for neutrophil elastase with different selectivity and potency profiles.
BI-5524 is unique due to its high potency, selectivity, and excellent pharmacokinetic profile, making it suitable for both in vitro and in vivo studies .
Properties
Molecular Formula |
C26H23F3N4O4 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H23F3N4O4/c1-25(2,37)14-31-23(35)33-22(16-8-6-15(13-30)7-9-16)21-19(10-11-20(21)34)32(24(33)36)18-5-3-4-17(12-18)26(27,28)29/h3-9,12,22,37H,10-11,14H2,1-2H3,(H,31,35)/t22-/m1/s1 |
InChI Key |
DOVSNSDMRJVTMR-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(CNC(=O)N1[C@@H](C2=C(CCC2=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)O |
Canonical SMILES |
CC(C)(CNC(=O)N1C(C2=C(CCC2=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)O |
Origin of Product |
United States |
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